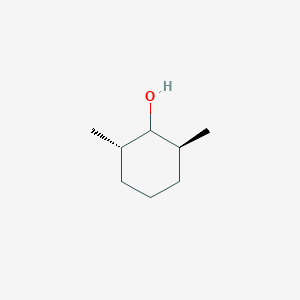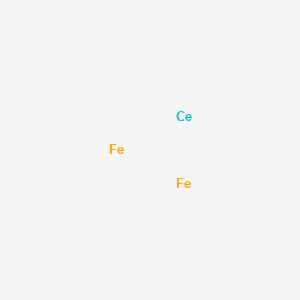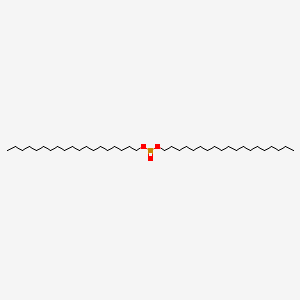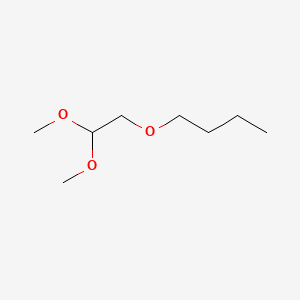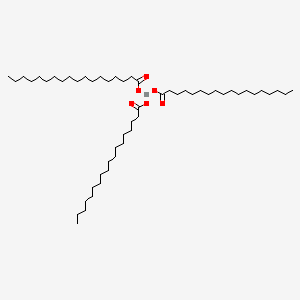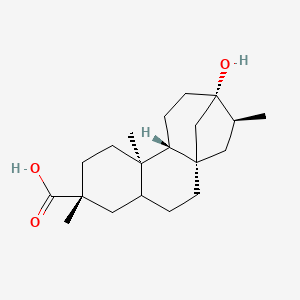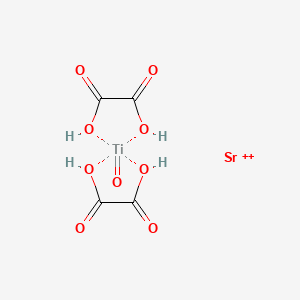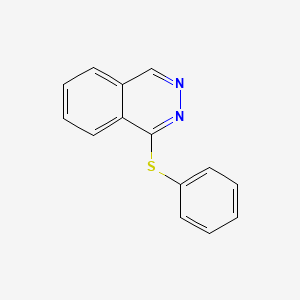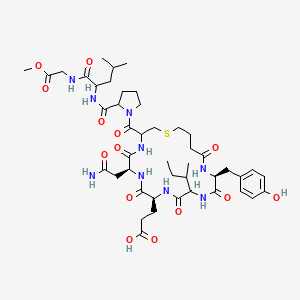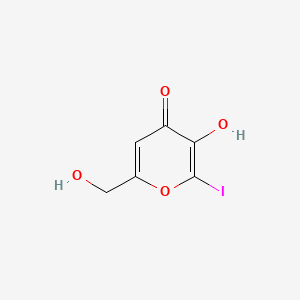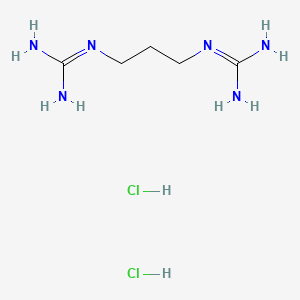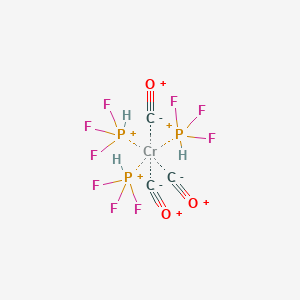
Chromium, tricarbonyltris(phosphorus trifluoride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium, tricarbonyltris(phosphorus trifluoride) is a coordination compound with the formula C₃CrF₉O₃P₃. It is a complex of chromium with three carbonyl (CO) groups and three phosphorus trifluoride (PF₃) ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chromium, tricarbonyltris(phosphorus trifluoride) typically involves the reaction of chromium hexacarbonyl (Cr(CO)₆) with phosphorus trifluoride (PF₃) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction proceeds as follows:
[ \text{Cr(CO)}_6 + 3 \text{PF}_3 \rightarrow \text{Cr(CO)}_3(\text{PF}_3)_3 + 3 \text{CO} ]
The reaction is usually conducted at low temperatures to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of chromium, tricarbonyltris(phosphorus trifluoride) follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and the use of specialized equipment to ensure the purity and yield of the product. The reaction conditions are optimized to maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Chromium, tricarbonyltris(phosphorus trifluoride) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as bromine or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve the use of other ligands such as phosphines or carbonyl compounds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) species, while reduction reactions may produce chromium(II) species. Substitution reactions can result in the formation of new coordination complexes with different ligands .
Aplicaciones Científicas De Investigación
Chromium, tricarbonyltris(phosphorus trifluoride) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of chromium, tricarbonyltris(phosphorus trifluoride) involves its ability to coordinate with other molecules through its carbonyl and phosphorus trifluoride ligands. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Chromium, tricarbonyltris(phosphorus trifluoride) can be compared with other similar compounds, such as:
Chromium hexacarbonyl (Cr(CO)₆): A similar chromium complex with six carbonyl ligands.
Chromium, tricarbonyltris(phosphine): A related compound with phosphine ligands instead of phosphorus trifluoride.
Chromium, tricarbonyltris(phosphorus trichloride): A compound with phosphorus trichloride ligands instead of phosphorus trifluoride.
The uniqueness of chromium, tricarbonyltris(phosphorus trifluoride) lies in its specific ligand environment, which imparts distinct chemical properties and reactivity compared to other chromium complexes .
Propiedades
Número CAS |
31616-43-0 |
|---|---|
Fórmula molecular |
C3H3CrF9O3P3+3 |
Peso molecular |
402.96 g/mol |
Nombre IUPAC |
carbon monoxide;chromium;trifluorophosphanium |
InChI |
InChI=1S/3CO.Cr.3F3HP/c3*1-2;;3*1-4(2)3/h;;;;3*4H/q;;;;3*+1 |
Clave InChI |
VUWCYJOCQIOBEI-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


